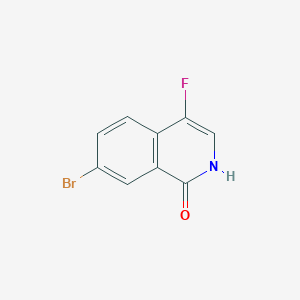
2-(but-3-yn-1-yloxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(but-3-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C6H10O2. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an alkyne and an alcohol functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(but-3-yn-1-yloxy)ethan-1-ol involves the Sonogashira coupling reaction. This reaction typically uses butyne-1-ol and 2-bromopyridine as starting materials, with a palladium catalyst and copper co-catalyst under an inert atmosphere . The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the Sonogashira coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(but-3-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is commonly used.
Major Products
Oxidation: 2-(but-3-yn-1-yloxy)ethanal or 2-(but-3-yn-1-yloxy)ethanoic acid.
Reduction: 2-(but-3-en-1-yloxy)ethan-1-ol or 2-(butyl-1-yloxy)ethan-1-ol.
Substitution: 2-(but-3-yn-1-yloxy)ethyl tosylate.
Applications De Recherche Scientifique
2-(but-3-yn-1-yloxy)ethan-1-ol is used in various scientific research fields due to its unique properties:
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol depends on its application. In biochemical studies, it can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(prop-2-yn-1-yloxy)ethan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.
2-(but-2-en-1-yloxy)ethan-1-ol: Contains an alkene group instead of an alkyne group.
2-(but-3-yn-1-yloxy)ethanoic acid: An oxidized form of 2-(but-3-yn-1-yloxy)ethan-1-ol.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
36697-85-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



